BenchChemオンラインストアへようこそ!

Nateglinide

Pharmacodynamics Insulin Secretion Diabetes Mellitus

Nateglinide EP Impurity C (cis-isomer, CAS 105816-06-6) is the critical reference standard for analytical method validation and quality control in pharmaceutical manufacturing. As the cis-isomer of nateglinide, it serves as a key impurity marker in EP/USP monographs, distinct from the pharmacologically active trans-isomer (CAS 105816-04-4). Ideal for ANDA submissions, method development (AMV), and QC applications requiring precise impurity profiling.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 105816-06-6
Cat. No. B044641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNateglinide
CAS105816-06-6
SynonymsA 4166
A-4166
A4166
AY 4166
AY-4166
AY4166
DJN 608
Fastic
N-((4-isopropylcyclohexyl)carbonyl)phenylalanine
nate-glinide
nateglinide
nateglinide, (cis,D-Phe)-isomer
nateglinide, (D-Phe)-isomer
senaglinide
Starlix
Starsis
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
InChIKeyOELFLUMRDSZNSF-OFLPRAFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Nateglinide (CAS: 105816-06-6) Procurement Guide: A D-Phenylalanine Derivative for Mealtime Glucose Control


Nateglinide (CAS: 105816-06-6) is a D-phenylalanine derivative that functions as a rapid-acting, short-duration insulin secretagogue [1]. Unlike sulfonylureas (e.g., glyburide, glimepiride) or other glinides (e.g., repaglinide), it stimulates insulin secretion by binding to and inhibiting ATP-sensitive potassium (KATP) channels on pancreatic beta-cells [2]. Its unique chemical structure, lacking a sulfonylurea or benzamido moiety, contributes to a distinct binding profile and rapid dissociation kinetics from the sulfonylurea receptor 1 (SUR1), which underlies its specific pharmacodynamic profile for controlling postprandial glucose excursions [3].

Why Nateglinide (CAS: 105816-06-6) Cannot Be Substituted with Other Insulin Secretagogues


Substitution of nateglinide with other insulin secretagogues, such as sulfonylureas (e.g., glyburide) or the structurally related glinide repaglinide, is not advisable due to fundamental differences in molecular pharmacology that translate into distinct and quantifiable differences in clinical pharmacodynamics and safety. Nateglinide's rapid binding and dissociation from the SUR1 receptor yields a specific, short-lived insulin pulse tailored to mealtime glucose excursions [1]. In contrast, sulfonylureas and repaglinide exhibit slower onset and more prolonged effects, leading to higher risks of interprandial and nocturnal hypoglycemia [2]. Furthermore, the genetic determinants of drug disposition differ; polymorphisms in the SLCO1B1 transporter significantly alter exposure to repaglinide but do not affect nateglinide, introducing inter-individual variability in efficacy and safety for the former [3]. The following quantitative evidence details these critical differentiators.

Quantitative Evidence of Nateglinide (CAS: 105816-06-6) Differentiation for Scientific Selection


Rapid Insulin Secretion Onset and Shorter Duration: Nateglinide vs. Repaglinide

In a head-to-head clinical study, nateglinide (120 mg) induced a significantly faster rate of insulin secretion than both 0.5 mg and 2 mg doses of repaglinide over the initial 0-30 minutes post-meal, and its effect terminated earlier [1]. This results in a more physiological, meal-coordinated insulin response.

Pharmacodynamics Insulin Secretion Diabetes Mellitus Pharmacokinetics

Superior Reduction in Postprandial Glucose Excursion: Nateglinide vs. Glyburide

In a randomized, double-blind trial in patients with type 2 diabetes and prevalent postprandial hyperglycemia, mealtime nateglinide (120 mg TID) provided significantly greater reductions in postprandial glucose (PPG) excursions compared to once-daily glyburide (5 mg) [1].

Glycemic Control Postprandial Hyperglycemia Type 2 Diabetes Clinical Trial

Lower Incidence of Hypoglycemia Compared to Glyburide

The same clinical trial comparing nateglinide (120 mg TID) to glyburide (5 mg QD) reported a clinically meaningful difference in the incidence of hypoglycemic events, favoring nateglinide [1]. This supports a superior safety profile related to its mechanism of action.

Drug Safety Hypoglycemia Adverse Events Diabetes Mellitus

Pharmacogenomic Stability: Unaffected by SLCO1B1 Polymorphism in Contrast to Repaglinide

The pharmacokinetics of nateglinide are unaffected by the common SLCO1B1 c.521T>C polymorphism, which significantly increases exposure to repaglinide. This indicates more predictable dosing for nateglinide across a genetically diverse population [1].

Pharmacogenomics SLCO1B1 Drug Metabolism Personalized Medicine

Unique Binding Site and Molecular Pharmacology on SUR1

Nateglinide and repaglinide bind to distinct sites on the SUR1 subunit of the KATP channel. The SUR1(S1237Y) mutation abolishes the inhibitory effect of nateglinide (and tolbutamide) but has no effect on repaglinide, confirming a different molecular interaction [1].

Molecular Pharmacology SUR1 Receptor KATP Channel Drug Discovery

Tissue Selectivity: High-Affinity Inhibition of Pancreatic over Cardiovascular KATP Channels

Nateglinide exhibits a high degree of selectivity for the pancreatic SUR1/Kir6.2 channel over cardiac SUR2A/Kir6.2 and smooth muscle SUR2B/Kir6.2 channels. This is in contrast to some sulfonylureas which can have significant activity at cardiovascular KATP channels [1].

Tissue Selectivity KATP Channel SUR Isoforms Cardiovascular Safety

Recommended Research and Industrial Application Scenarios for Nateglinide (CAS: 105816-06-6)


Pharmacodynamic Research Requiring a Short-Acting, Mealtime Insulin Secretagogue Control

For studies examining the impact of rapid insulin secretion on postprandial metabolism, nateglinide is the optimal tool. Its pharmacodynamic profile, demonstrating a faster onset and shorter duration of insulin secretion than repaglinide [1], allows for precise temporal control over the insulin pulse, closely mimicking the physiological first-phase response. This is critical for isolating the effects of insulin on meal-related glucose and lipid fluxes without the confounding influence of prolonged hyperinsulinemia.

Pharmacogenomic Studies on Drug Transporters and Variability

In pharmacogenomic research aiming to reduce inter-individual variability from genetic polymorphisms, nateglinide serves as a superior control or comparator. Unlike repaglinide, whose exposure is significantly altered (by >59%) by the common SLCO1B1 c.521T>C polymorphism, the pharmacokinetics of nateglinide are unaffected [2]. This stability makes nateglinide a more reliable agent for studying other sources of variability or for use in diverse patient populations where genotyping is not performed.

Basic Research on KATP Channel Pharmacology and SUR1 Binding Sites

Nateglinide is a valuable pharmacological probe for dissecting the complex binding pharmacology of the SUR1 receptor. Its unique interaction, which is abolished by the SUR1(S1237Y) mutation in contrast to repaglinide [3], provides a specific tool for studying the conformational states and drug-binding pockets of the pancreatic KATP channel. Its high degree of selectivity for SUR1 over SUR2 isoforms [4] further enhances its utility in studies focused on beta-cell specific channel function.

Development and Validation of Methods for Mealtime Glucose Control

For analytical and formulation science related to controlling postprandial hyperglycemia, nateglinide is the gold-standard comparator. Its proven efficacy in reducing 2-hour postprandial glucose excursions by a significantly greater magnitude than glyburide (2.4 vs. 1.6 mmol/L) [5] makes it a benchmark against which new therapies or formulations targeting this specific therapeutic need should be measured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nateglinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.